Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Overview
Description
Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with butan-2-yl 2-bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is primarily attributed to its coumarin core. Coumarins exert their effects through various molecular targets and pathways, including:
Enzyme Inhibition: Coumarins can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory and anticancer effects.
Signal Transduction Modulation: Coumarins can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate can be compared with other coumarin derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: These derivatives have amino groups, which can enhance their antimicrobial and anticancer activities.
4-Methyl-2-oxo-2H-chromen-7-yl { [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate: This compound has a more complex structure with additional aromatic rings, potentially leading to unique biological activities.
Properties
IUPAC Name |
butan-2-yl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11(3)20-16(18)9-19-12-5-6-13-10(2)7-15(17)21-14(13)8-12/h5-8,11H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORLENWKLDJREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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